molecular formula C9H11NS B1513408 5-(Thiophen-2-yl)pentanenitrile

5-(Thiophen-2-yl)pentanenitrile

Cat. No.: B1513408
M. Wt: 165.26 g/mol
InChI Key: BZSMFZOCOMELQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Thiophen-2-yl)pentanenitrile is an organonitrile compound featuring a pentanenitrile backbone substituted with a thiophene ring at the fifth carbon. The thiophene moiety, a five-membered aromatic heterocycle with a sulfur atom, confers electron-rich properties and enhances conjugation, making the compound relevant in materials science and organic electronics.

Properties

IUPAC Name

5-thiophen-2-ylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSMFZOCOMELQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-Containing Quinoxaline Derivatives (Compounds 6 and 7)

Compounds 6 (2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid) and 7 (2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid) are structurally complex derivatives incorporating thiophene, quinoxaline, and cyanoacrylic acid units. Key comparisons with 5-(Thiophen-2-yl)pentanenitrile include:

  • Electronic Properties: Compound 6 exhibits a narrow energy gap (2.09 eV) compared to 7 (2.20 eV), attributed to the electron-withdrawing 3,4-ethylenedioxythiophene (EDOT) group enhancing conjugation . The HOMO/LUMO distribution in 6 and 7 spans the quinoxaline and thiophene moieties, facilitating charge transfer.
  • Photovoltaic Performance: 6 demonstrates superior open-circuit voltage (Voc = 0.96 eV) and Gibbs free energy of injection (ΔGinject = −0.73 eV) over 7 (Voc = 0.84 eV; ΔGinject = −0.60 eV), highlighting the impact of EDOT on charge separation .

Alkylthio-Substituted Pentanenitriles (4MTB-CN, 4MSOB-CN)

Plant-derived nitriles like 4MTB-CN (5-(methylthio)pentanenitrile) and 4MSOB-CN (5-(methylsulfinyl)pentanenitrile) differ in their substituents and biological roles:

  • Structural and Functional Differences :

    • The methylthio/sulfinyl groups in 4MTB-CN and 4MSOB-CN are hydrolytically labile, enabling conversion to isothiocyanates (ITCs) in plant defense mechanisms .
    • This compound’s aromatic thiophene ring enhances stability and electronic delocalization, favoring materials science over biological activity.
  • Reactivity :

    • Alkylthio nitriles undergo enzymatic hydrolysis, whereas the thiophene ring in this compound resists such cleavage, suggesting utility in stable organic semiconductors .

Medicinal Chemistry Derivatives

Pentanenitrile derivatives like 26 (5-(2-(2-phenylacetamido)thiazol-5-yl)pentanoic acid) and fluorinated analogs (e.g., 5-fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile) highlight structural versatility:

  • Applications :
    • Compound 26 integrates a thiazole ring for antimicrobial activity, while fluorinated derivatives target estrogen receptor imaging .
    • This compound’s thiophene group could modulate pharmacokinetics but lacks the functional groups (e.g., carboxylic acid, fluorine) critical for receptor binding.

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